molecular formula C21H21NO4 B557567 Fmoc-Inp-OH CAS No. 148928-15-8

Fmoc-Inp-OH

Cat. No. B557567
M. Wt: 351,41 g/mole
InChI Key: OJYOOHSQOIDDOO-UHFFFAOYSA-N
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Patent
US05798337

Procedure details

To a solution of 10.0 g (77.4 mmol) of isonipecotic acid (Aldrich) in 1N sodium carbonate/dioxane (1:1) at 0° C., was added 21.1 g (77.4 mmol) of 9-fluorenylmethylsuccinimidyl carbonate, portionwise. After 14 h, the dioxane was removed in vacuo, and the suspension diluted with 1200 mL of water. After extraction with 2 portions of ether (discarded), the aqueous solution was cooled in an ice bath and acidified to pH 3 with concentrated hydrochloric acid. The slurry was extracted twice with ethyl acetate and the combined organics washed with water, brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated to 500 mL, diluted with 700 mL of hexane, and placed in a refrigerator overnight. The product was collected on a filter and dried in vacuo to give 25.8 g (95%) of N-FMOC-isonipecotic acid as a colorless solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
9-fluorenylmethylsuccinimidyl carbonate
Quantity
21.1 g
Type
reactant
Reaction Step One
Name
sodium carbonate dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.C(=O)([O-])ON1C(=O)CC([CH2:18][CH:19]2[C:31]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[C:25]3[C:20]2=[CH:21][CH:22]=[CH:23][CH:24]=3)C1=O.[C:35](=O)([O-:37])[O-:36].[Na+].[Na+].O1CCOCC1>>[C:35]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1)([O:37][CH2:18][CH:19]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]2[C:20]1=[CH:21][CH:22]=[CH:23][CH:24]=2)=[O:36] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Name
9-fluorenylmethylsuccinimidyl carbonate
Quantity
21.1 g
Type
reactant
Smiles
C(ON1C(C(CC1=O)CC1C2=CC=CC=C2C=2C=CC=CC12)=O)([O-])=O
Name
sodium carbonate dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dioxane was removed in vacuo
ADDITION
Type
ADDITION
Details
the suspension diluted with 1200 mL of water
EXTRACTION
Type
EXTRACTION
Details
After extraction with 2 portions of ether (discarded)
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous solution was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The slurry was extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organics washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 500 mL
ADDITION
Type
ADDITION
Details
diluted with 700 mL of hexane
CUSTOM
Type
CUSTOM
Details
placed in a refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N1CCC(C(=O)O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.